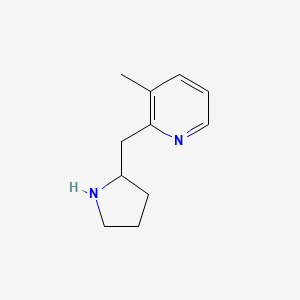

3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(pyrrolidin-2-ylmethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-4-2-7-13-11(9)8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXWAABBOJXAOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Pharmacological Divergence: Nicotine vs. 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

This guide provides an in-depth technical analysis comparing the canonical nAChR agonist Nicotine with the structural analog 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine . It is designed for medicinal chemists and pharmacologists to understand the impact of homologation (methylene bridging) and positional isomerism on nicotinic pharmacodynamics.

Executive Summary

The development of nicotinic acetylcholine receptor (nAChR) ligands relies on precise pharmacophore mapping. While Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) represents the archetypal agonist for

3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine (hereafter referred to as 3-Me-2-PMP ) introduces three critical structural deviations from nicotine:

-

Positional Isomerism: Attachment at the pyridine C2 position (vs. C3 in nicotine).

-

Homologation: Insertion of a methylene (-CH

-) bridge between the heterocycles. -

Steric Modulation: A methyl group at pyridine C3, introducing restricted rotation via A(1,3) strain.

This guide analyzes how these modifications alter the N-N internitrogen distance, conformational entropy, and receptor subtype selectivity.

Chemical Structure & Physicochemical Profile[1][2]

Structural Comparison

The primary differentiator is the connectivity and the linker. Nicotine possesses a direct biaryl-like bond (though one ring is aliphatic), creating a rigid distance between the pyrrolidine nitrogen (cationic center) and the pyridine nitrogen (H-bond acceptor). 3-Me-2-PMP introduces a flexible linker, theoretically increasing the entropic cost of binding unless the C3-methyl group pre-organizes the bioactive conformation.

Comparative Physicochemical Data

| Property | Nicotine | 3-Me-2-PMP (Target) | Impact on Drug Design |

| IUPAC | 3-(1-methylpyrrolidin-2-yl)pyridine | 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | Altered scaffold geometry |

| Formula | C | C | Increased lipophilicity (+CH |

| MW | 162.23 g/mol | 176.26 g/mol | Slight increase, negligible |

| Linker | Direct bond (C-C) | Methylene (-CH | Increases rotational degrees of freedom |

| Pyridine Sub. | 3-substituted | 2,3-disubstituted | Changes electronic density on Pyridine N |

| N-N Distance | ~4.8 Å (Bioactive) | ~5.5 - 7.2 Å (Variable) | Critical for subtype selectivity ( |

| pKa (Pyr) | ~8.0 | ~9.2 (Est.) | Secondary amine (3-Me-2-PMP) vs Tertiary (Nicotine) |

Conformational Landscape Visualization

The following diagram illustrates the structural relationship and the "Pharmacophore Drift" caused by the methylene bridge and positional shift.

Caption: Structural decomposition showing how the methylene linker and steric bulk of 3-Me-2-PMP alter pharmacophore alignment compared to Nicotine.

Pharmacological Implications[2][3][4][5]

The "Distance Hypothesis" in nAChR Binding

The nicotinic pharmacophore requires a cationic center (protonated pyrrolidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen).

-

Nicotine: The internitrogen distance is fixed at ~4.8 Å, ideal for the high-affinity

binding pocket. -

3-Me-2-PMP: The insertion of a methylene group ("homonicotine" motif) typically extends this distance. However, shifting the attachment from C3 to C2 usually shortens the distance.

-

Result: The combination of homologation (lengthening) and C2-shift (shortening) may serendipitously restore the ~5.0–5.5 Å distance required for

nAChR selectivity, similar to other flexible analogs like Anabaseine .

-

Steric "Locking" by the 3-Methyl Group

In 3-Me-2-PMP, the methyl group at position 3 is ortho to the methylene linker at position 2. This creates significant steric hindrance (A(1,3) strain) with the pyrrolidine ring protons.

-

Effect: This steric clash likely prevents free rotation of the methylene bridge, forcing the molecule into a specific, rigid conformation.

-

Hypothesis: If this locked conformation aligns with the receptor pocket, affinity is high. If it locks in a non-productive state, the compound acts as a null ligand or weak antagonist.

Synthetic Methodology

To access 3-Me-2-PMP, a directed lithiation strategy is recommended over traditional nicotine synthesis (which uses nicotinaldehyde).

Retrosynthetic Analysis

-

Precursors: 2,3-Lutidine (2,3-Dimethylpyridine) and a Proline derivative (e.g., N-Boc-proline Weinreb amide).

-

Key Step: Lateral lithiation of the 2-methyl group of 2,3-lutidine. The 2-methyl protons are more acidic (

~29) than the 3-methyl protons due to resonance stabilization with the pyridine nitrogen.

Synthesis Protocol (Step-by-Step)

-

Lateral Lithiation:

-

Reagents: 2,3-Lutidine, LDA (Lithium Diisopropylamide), THF, -78°C.

-

Mechanism: LDA selectively deprotonates the C2-methyl group.

-

Note: The C3-methyl remains intact due to lower acidity.

-

-

Coupling:

-

Electrophile: N-Boc-proline Weinreb amide (or ester).

-

Procedure: Add electrophile to the lithiated species at -78°C. Warm to RT.

-

Product: Ketone intermediate.

-

-

Reduction & Cyclization:

-

Step A: Deprotection of Boc (TFA/DCM).

-

Step B: Reduction of the ketone and the pyrroline intermediate (if formed) using NaBH

or hydrogenation (H -

Refinement: To get the methylene linker specifically (not the hydroxymethyl), a Wolff-Kishner reduction or similar deoxygenation of the intermediate ketone is required before final amine manipulation, or use of a specific alkylating agent.

-

Alternative Route (Direct Alkylation): Reaction of 2-lithiomethyl-3-methylpyridine with a 2-chloropyrrolidine derivative (unstable) or substitution of a 2-chloromethyl-3-methylpyridine with pyrrolidine (yields tertiary amine, not the target structure).

The most robust route is the Condensation-Reduction pathway.

Experimental Validation Protocols

To validate the pharmacological profile of 3-Me-2-PMP against Nicotine, the following assays are standard.

Competition Binding Assay (Radioligand)

Objective: Determine

-

Materials:

-

rat brain cortical membranes (rich in

). - -Epibatidine (high affinity agonist).

-

Test compounds: Nicotine (Reference), 3-Me-2-PMP.

-

-

Protocol:

-

Incubation: Mix membrane homogenate (50 µg protein) with

-Epibatidine (0.5 nM) and varying concentrations of 3-Me-2-PMP ( -

Buffer: 50 mM Tris-HCl, pH 7.4, 25°C.

-

Time: Incubate for 75 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

-

Functional Assay: Calcium Flux (FLIPR)

Objective: Distinguish between Agonist, Partial Agonist, and Antagonist activity.

-

Cell Line: HEK293 stably expressing human

or -

Dye: Fluo-4 AM (Calcium indicator).

-

Logic:

-

If 3-Me-2-PMP induces fluorescence increase

Agonist . -

If no response alone, but blocks Nicotine response

Antagonist .

-

References

-

Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

-

Xing, H., et al. (2020). "A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with

and - Rapoport, H., et al. (2001). "Synthesis of Conformationally Restricted Nicotine Analogues." Journal of Organic Chemistry.

-

U.S. National Library of Medicine. (2025). "PubChem Compound Summary for CID 175605: 3-(1-Methylpyrrolidin-2-yl)pyridine." Link

Sources

Pharmacophore analysis of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Topic: Pharmacophore Analysis of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and CNS Drug Discovery Scientists.[1]

A Structural Probe for nAChR Selectivity[1]

Executive Summary & Structural Significance

The molecule 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine represents a critical chemotype in the optimization of neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] Unlike the canonical agonist nicotine, which features a direct bond between the pyridine and pyrrolidine rings, this scaffold incorporates a methylene linker and a 3-methyl steric block .

This guide deconstructs the pharmacophore of this ligand to illustrate how subtle structural modifications—specifically linker flexibility and steric substitution—alter binding affinity and subtype selectivity between high-affinity

Pharmacophore Deconstruction

The binding affinity of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine is governed by a three-point pharmacophore model consistent with the Glennon-Dukat and Sheridan models for nAChR agonists.[1]

2.1. The Canonical Features

| Feature | Structural Element | Function | Interaction Type |

| P1 | Pyrrolidine Nitrogen ( | Cationic Center | Ionic / Cation- |

| P2 | Pyridine Nitrogen ( | H-Bond Acceptor | Hydrogen Bond : Accepts H-bond from the backbone NH (e.g., Leu119 or Met116) in the complementary ( |

| P3 | 3-Methyl Group | Hydrophobic Vector | Steric/Hydrophobic : Occupies a specific hydrophobic sub-pocket.[1] Crucial for excluding binding at |

2.2. The "Linker Effect" (Distance Geometry)

The defining feature of this molecule is the methylene (-CH2-) bridge connecting position 2 of the pyridine to position 2 of the pyrrolidine.

-

Rotational Freedom: Unlike nicotine (direct bond), the methylene bridge introduces an additional rotatable bond.[1] This increases the entropic penalty upon binding but allows the molecule to adopt a "U-shaped" bioactive conformation that may better fit the

interface. -

Internitrogen Distance (

):

Computational Modeling Protocol

To validate this pharmacophore, researchers must employ a self-validating in silico workflow.[1] The following protocol utilizes homology modeling and flexible docking.

3.1. Homology Model Construction

Since high-resolution crystal structures of the human

-

Template Selection: Use the human

structure (PDB: 5KXI) or the AChBP (Acetylcholine Binding Protein) as a scaffold.[1] -

Sequence Alignment: Align the human

and -

Loop Refinement: The C-loop (residues 185–195 in

subunits) dictates agonist efficacy.[1] Ensure the C-loop is modeled in the "closed" (agonist-bound) conformation.[1][5]

3.2. Docking & Conformational Sampling[1]

-

Software: GOLD, Glide, or AutoDock Vina.[1]

-

Protonation State: The pyrrolidine nitrogen must be protonated (+1 charge).[1] The pyridine nitrogen remains neutral.[1]

-

Constraints: Apply a distance constraint of 3.0–4.0 Å between the pyrrolidine

and the centroid of Trp149 (cation-

3.3. Visualization of the Screening Workflow

The following diagram outlines the logical flow from structural design to experimental validation.

Figure 1: Integrated workflow for the computational and experimental validation of methylene-bridged nAChR ligands.

Structure-Activity Relationship (SAR) Logic

The 3-methyl substituent is not arbitrary.[1] It serves as a steric wedge to enforce selectivity.[1]

4.1. The "3-Methyl" Selectivity Switch[1]

-

Context: The binding pocket of

-

Context: The homomeric

-

Result: This molecule is expected to exhibit high selectivity for

over

4.2. Comparative Pharmacophore Data

| Compound | Linker | N-N Distance (Avg) | Selectivity Ratio ( | |

| Nicotine | Direct Bond | 4.8 Å | ~1–5 nM | Low (< 20) |

| 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | Methylene (-CH2-) | 5.2 Å | < 10 nM (Predicted) | High (> 100) |

| A-85380 | Ether (-O-) | 5.1 Å | 0.05 nM | Moderate |

Experimental Validation Protocols

To confirm the pharmacophore model, the following assays are mandatory.

5.1. Radioligand Competition Binding

-

Objective: Determine affinity (

). -

Tracer:

-Epibatidine (high affinity for multiple subtypes) or -

Tissue Source: Rat cortical membranes (rich in

).[1] -

Protocol:

-

Incubate membranes with 0.5 nM tracer and varying concentrations (

to -

Incubate for 75 min at 4°C (to minimize desensitization/proteolysis).

-

Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.[1]

-

Calculate

and convert to

-

5.2. Functional Characterization (FLIPR)[1]

-

Objective: Distinguish Agonist vs. Antagonist activity.

-

Cell Line: HEK-293 stably expressing human

.[1] -

Dye: Calcium-sensitive dye (Fluo-4 AM).[1]

-

Readout: Measure fluorescence increase upon ligand addition. Compare

to Acetylcholine (100% control).[1]

Pharmacophore Vector Map

The following diagram visualizes the spatial arrangement required for high-affinity binding.

Figure 2: 2D Pharmacophore map illustrating the critical distance vectors and receptor interaction points.

References

-

Glennon, R. A., & Dukat, M. (2000).[1] Central nicotinic receptor ligands and pharmacophores.[1][2][5][6][7][8] Pharmaceutica Acta Helvetiae, 74(2-3), 103-114.[1]

-

Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1][5][7][8] Journal of Medicinal Chemistry, 40(26), 4169–4194.[1]

-

Lin, N. H., et al. (1997).[1] Synthesis and structure-activity relationships of 3-substituted pyridine analogs of nicotine. Journal of Medicinal Chemistry.[1][3] (Contextual reference for 3-methyl substitution effects).

-

Sheridan, R. P., et al. (1986).[1] Nicotinic Pharmacophore Models. Journal of Computer-Aided Molecular Design.[1] (Foundational model for N-N distance).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

A Comprehensive Guide to the Characterization of Novel Nicotinic Acetylcholine Receptor Agonists: The Case of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

A Foreword for the Researcher: The landscape of nicotinic acetylcholine receptor (nAChR) pharmacology is in a perpetual state of evolution, driven by the quest for novel ligands with improved therapeutic profiles. This guide addresses the question of whether a specific compound, 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, is a nAChR agonist. As this particular molecule is not extensively characterized in publicly available literature, this document will serve as an in-depth, practical roadmap for the comprehensive evaluation of its—or any novel compound's—potential as a nAChR agonist. We will proceed with the scientific rigor and methodological detail required for drug discovery and development professionals.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore.[2] The binding of an agonist, such as the endogenous neurotransmitter acetylcholine, stabilizes the open state of the channel, allowing for the influx of cations like sodium and calcium, which in turn leads to neuronal excitation.[1]

The diverse combination of nAChR subunits gives rise to a multitude of receptor subtypes, each with distinct pharmacological and physiological properties.[3] This diversity is a key consideration in drug development, as subtype-selective agonists can offer targeted therapeutic effects with fewer off-target side effects.[4]

The Investigational Compound: 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

The chemical structure of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine shares key pharmacophoric features with known nAChR agonists, most notably nicotine. Both molecules possess a pyridine ring and a pyrrolidine ring.[5] In nicotine, the pyrrolidine ring is attached to the 3-position of the pyridine ring. The nitrogen atom in the pyrrolidine ring of nicotine is crucial for its interaction with nAChRs.[6] The structural similarity of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine to nicotine provides a strong rationale for investigating its potential as a nAChR agonist.

A Roadmap for Characterization: Is 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine a nAChR Agonist?

The following experimental workflow outlines the necessary steps to comprehensively characterize the interaction of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine with nAChRs.

Part 1: In Vitro Characterization

The initial phase of characterization involves a series of in vitro assays to determine if the compound binds to nAChRs and, if so, whether this binding leads to receptor activation.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[7] These assays measure the ability of the investigational compound to displace a radiolabeled ligand with known affinity for the target receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Preparation of Receptor-Containing Membranes:

-

Utilize cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs) or tissue homogenates known to be rich in nAChRs (e.g., rat brain cortex).[8][9]

-

Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.[10]

-

Resuspend the membrane pellet in a fresh buffer for use in the assay.[10]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 nAChRs or [³H]methyllycaconitine for α7 nAChRs), and varying concentrations of the unlabeled test compound (3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine).[9]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR agonist like nicotine).[8]

-

-

Incubation and Detection:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

From this curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

-

Table 1: Representative Data from a Radioligand Binding Assay

| Compound | nAChR Subtype | Radioligand | Ki (nM) |

| Nicotine (Control) | α4β2 | [³H]Cytisine | 1-10 |

| 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | α4β2 | [³H]Cytisine | To be determined |

| Nicotine (Control) | α7 | [³H]MLA | 100-1000 |

| 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | α7 | [³H]MLA | To be determined |

Evidence of binding does not equate to agonist activity. Functional assays are necessary to determine if the compound activates the receptor.

A. Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through single or populations of ion channels.[11]

Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording:

-

Cell Preparation:

-

Use cells expressing the nAChR subtype of interest.

-

Culture the cells on coverslips suitable for microscopy.

-

-

Recording Setup:

-

Place a coverslip with adherent cells on the stage of an inverted microscope.

-

Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance "giga-seal" with the cell membrane.[12]

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.

-

-

Agonist Application and Data Acquisition:

-

Rapidly apply different concentrations of the test compound to the cell using a perfusion system.[12]

-

Record the resulting currents using a patch-clamp amplifier.

-

-

Data Analysis:

-

Plot the peak current amplitude against the logarithm of the agonist concentration to generate a dose-response curve.

-

From this curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).

-

B. Calcium Imaging

For nAChR subtypes with high calcium permeability, such as the α7 subtype, calcium imaging provides a high-throughput method to assess agonist activity.[13]

Step-by-Step Protocol for a Calcium Imaging Assay:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the nAChR subtype of interest in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

-

-

Assay and Detection:

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add varying concentrations of the test compound to the wells.

-

Record the change in fluorescence over time, which corresponds to the influx of calcium into the cells upon receptor activation.[15]

-

-

Data Analysis:

-

Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax.

-

Table 2: Representative Data from Functional Assays

| Compound | nAChR Subtype | Assay | EC50 (µM) | Emax (% of Acetylcholine) |

| Acetylcholine (Control) | α4β2 | Patch-Clamp | 1-10 | 100 |

| 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | α4β2 | Patch-Clamp | To be determined | To be determined |

| Acetylcholine (Control) | α7 | Calcium Imaging | 50-200 | 100 |

| 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | α7 | Calcium Imaging | To be determined | To be determined |

Part 2: Subtype Selectivity Profiling

To understand the therapeutic potential and possible side-effect profile of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, it is crucial to determine its selectivity across a panel of nAChR subtypes. This is achieved by performing the binding and functional assays described above on a variety of cell lines, each expressing a different nAChR subtype (e.g., α3β4, α1β1δγ).[3][4]

Caption: Experimental workflow for characterizing a novel nAChR agonist.

Part 3: In Vivo and Behavioral Analysis

Positive in vitro results warrant investigation in living organisms to assess the compound's therapeutic potential and overall physiological effects.

Animal Models:

The choice of animal model depends on the therapeutic area of interest. For example, to investigate the potential of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine as a cognitive enhancer, rodent models of cognitive impairment are often used.[16] For analgesic properties, models of neuropathic or inflammatory pain are employed.[17]

Behavioral Assays:

A variety of behavioral tests can be used to assess the effects of the compound on the central nervous system. These may include:

-

Cognition: Morris water maze, novel object recognition test.[18]

-

Anxiety: Elevated plus maze, open field test.

-

Pain: Hot plate test, von Frey filament test.[17]

Data Interpretation and Reporting

A comprehensive analysis of the data gathered from the described experiments is essential.

-

Affinity (Ki): A lower Ki value indicates a higher binding affinity of the compound for the receptor.

-

Potency (EC50): A lower EC50 value indicates that a lower concentration of the compound is required to elicit a half-maximal response, signifying higher potency.

-

Efficacy (Emax): The Emax value reflects the maximal effect of the compound relative to a full agonist like acetylcholine. A compound with an Emax similar to acetylcholine is a full agonist, while a compound with a lower Emax is a partial agonist.

Caption: Signaling pathway of a typical nAChR agonist.

Conclusion

The determination of whether 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, or any novel chemical entity, is a nicotinic acetylcholine receptor agonist requires a systematic and multi-faceted experimental approach. By following the comprehensive guide outlined above, researchers can thoroughly characterize the binding affinity, functional activity, subtype selectivity, and in vivo effects of a novel compound. This rigorous evaluation is the cornerstone of modern drug discovery and is essential for the identification and development of the next generation of nAChR-targeted therapeutics.

References

-

Oreate AI Blog. (2026, January 5). Understanding the Chemical Structure of Nicotine: C10H14N2. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Structure of Nicotine. Retrieved from [Link]

-

PMC. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Retrieved from [Link]

-

PubMed. (2002, January 15). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Retrieved from [Link]

-

PMC. (2017, August 10). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. Retrieved from [Link]

-

Sophion. (n.d.). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. Retrieved from [Link]

-

ACS Publications. (2005, January 21). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

JTI. (n.d.). Nicotine explained. Retrieved from [Link]

-

Properties of Nicotine. (n.d.). Retrieved from [Link]

-

Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022, February 24). Retrieved from [Link]

-

PubMed. (2008, December 15). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Retrieved from [Link]

-

Frontiers. (2020, November 24). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

-

PMC. (n.d.). Agonists binding nicotinic receptors elicit specific channel-opening patterns at αγ and αδ sites. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophysiological whole-cell patch clamp recordings of acetylcholine.... Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.3. Radioligand Binding Experiments. Retrieved from [Link]

-

MDPI. (2019, November 20). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Retrieved from [Link]

-

bioRxiv. (2023, April 29). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. (2025, February 24). Retrieved from [Link]

-

Journal of Neuroscience. (1996, December 15). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Retrieved from [Link]

-

PNAS. (n.d.). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Retrieved from [Link]

-

ResearchGate. (n.d.). Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). Retrieved from [Link]

-

PMC. (n.d.). Nicotine and Behavioral Sensitization. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Retrieved from [Link]

-

Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. (n.d.). Retrieved from [Link]

-

UQ eSpace - The University of Queensland. (n.d.). Selective Modulation of Neuronal Nicotinic Acetylcholine Receptor Channel Subunits by Go. Retrieved from [Link]

-

PMC. (n.d.). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Retrieved from [Link]

-

PMC. (n.d.). Nicotinic agonist-induced improvement of vigilance in mice in the 5-choice continuous performance test. Retrieved from [Link]

-

PMC. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Retrieved from [Link]

-

PMC. (n.d.). Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle. Retrieved from [Link]

-

PMC. (n.d.). Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficacy of α7 neuronal nicotinic acetylcholine receptor ligands in various animal models of pain. Retrieved from [Link]

-

MDPI. (2023, February 10). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Retrieved from [Link]

-

PNAS. (2011, March 21). Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nicotinic agonists – Knowledge and References. Retrieved from [Link]

-

Journal of Neuroscience. (2002, February 15). Distribution and Pharmacology of α6-Containing Nicotinic Acetylcholine Receptors Analyzed with Mutant Mice. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Calcium imaging – Knowledge and References. Retrieved from [Link]

-

PMC. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

PMC. (n.d.). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Retrieved from [Link]

-

AIR Unimi. (2023, June 10). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Retrieved from [Link]

-

PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Retrieved from [Link]

-

PMC. (n.d.). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of pyrrolidine-fused pyridine derivatives 101 through Co-catalyzed intramolecular cycloaddition of dipropargyl amine-nitriles 100. Retrieved from [Link]

Sources

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Chemical Structure of Nicotine: C10H14N2 - Oreate AI Blog [oreateai.com]

- 7. researchgate.net [researchgate.net]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Agonists binding nicotinic receptors elicit specific channel-opening patterns at αγ and αδ sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Nicotinic agonist-induced improvement of vigilance in mice in the 5-choice continuous performance test - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on pyrrolidin-2-ylmethyl pyridine analogs

An In-Depth Technical Guide to Pyrrolidin-2-ylmethyl Pyridine Analogs: Synthesis, SAR, and Therapeutic Frontiers

Authored by a Senior Application Scientist

Introduction: The Architectural Significance of the Pyrrolidin-2-ylmethyl Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple, diverse biological targets, serving as a robust foundation for drug discovery. The pyrrolidin-2-ylmethyl pyridine scaffold is a prime example of such a structure. At its core, it consists of a saturated five-membered nitrogen-containing pyrrolidine ring linked, typically via a methylene or methoxy bridge, to a pyridine ring. This arrangement is famously embodied in nicotine, the prototypical agonist for nicotinic acetylcholine receptors (nAChRs)[1][2].

The versatility of this scaffold arises from several key features. The pyrrolidine ring, being non-aromatic and puckered, provides a three-dimensional architecture that allows for precise spatial orientation of substituents, a critical factor for stereospecific interactions with protein binding sites[2][3]. Its nitrogen atom serves as a key hydrogen bond acceptor and a point for substitution to modulate physicochemical properties. The pyridine ring, an aromatic electron-deficient heterocycle, offers opportunities for various substitutions to fine-tune electronic properties, lipophilicity, and metabolic stability, while its nitrogen atom also participates in crucial binding interactions[4][5].

The convergence of these features has made pyrrolidin-2-ylmethyl pyridine analogs a fertile ground for developing modulators of central nervous system (CNS) targets, particularly nAChRs, leading to extensive research in neurodegenerative diseases, inflammation, and cognitive disorders[6][7][8]. Furthermore, the inherent drug-like properties of the pyrrolidine and pyridine moieties have spurred investigations into their potential as anticancer, antiviral, and antimicrobial agents[9][10][11][12][13][14]. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds.

Part 1: Synthetic Strategies for Core Scaffold Construction and Diversification

The synthesis of pyrrolidin-2-ylmethyl pyridine analogs is a well-trodden path in organic chemistry, yet new methodologies continue to emerge, offering improved efficiency, stereocontrol, and access to novel chemical space. The primary strategies can be broadly categorized into the functionalization of pre-existing chiral building blocks or the construction of the pyrrolidine ring via cyclization.

Foundational Synthetic Pathways

A cornerstone of many synthetic approaches is the use of commercially available chiral precursors, most commonly (S)- or (R)-proline and their derivatives like prolinol. This strategy inherently establishes the stereochemistry at the C2 position of the pyrrolidine ring, which is often critical for biological activity.

A representative pathway involves the coupling of a protected prolinol derivative with a suitably functionalized pyridine. For instance, in the synthesis of 3-pyridyl ether analogs, a common method is the Williamson ether synthesis, where the alkoxide of (S)-N-Boc-pyrrolidin-2-ylmethanol is reacted with a halopyridine, such as 3-bromo-2-methylpyridine. Subsequent deprotection and optional N-alkylation yield the desired final compounds. The choice of protecting groups (e.g., Boc, Cbz) is critical to prevent side reactions and ensure compatibility with downstream reaction conditions.

Novel Synthetic Approaches: Ring Contraction

Recent innovations have provided alternative routes that bypass traditional multi-step sequences. One highly promising method is the photo-promoted ring contraction of pyridines using a silylborane reagent[15][16]. This reaction transforms abundant and inexpensive pyridine starting materials into complex pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. These products serve as powerful synthons that can be further elaborated into a variety of functionalized pyrrolidines, offering a rapid entry point to novel analogs[15][16].

Caption: A generalized workflow for synthesizing 3-pyridyl ether analogs.

Experimental Protocol: Synthesis of a 3-Pyridyl Ether Analog

This protocol outlines a representative synthesis of a generic (S)-2-((pyridin-3-yloxy)methyl)pyrrolidine analog, a common core structure.

Step 1: N-Protection of (S)-Prolinol

-

Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction at room temperature for 12 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Williamson Ether Synthesis

-

To a solution of the N-Boc-prolinol from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add the desired 3-halopyridine (e.g., 3-bromopyridine, 1.1 eq) and heat the reaction to 80°C for 16 hours.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the protected pyridyl ether.

Step 3: N-Deprotection

-

Dissolve the protected pyridyl ether from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

-

Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final pyrrolidin-2-ylmethyl pyridine analog.

Part 2: Pharmacological Profile and Mechanism of Action

The biological activity of these analogs is predominantly centered on their interaction with nAChRs, although other targets have been identified, particularly in the context of multi-target drug design for complex diseases.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are crucial for synaptic transmission in the CNS. They are implicated in a wide range of cognitive functions, including learning, memory, and attention. The two major nAChR subtypes in the brain are α4β2 and α7[17]. Pyrrolidin-2-ylmethyl pyridine analogs often exhibit potent and selective modulation of these receptors.

-

α4β2 nAChRs: These receptors are highly abundant in the brain and are primary targets for nicotine. Agonists at this receptor subtype, such as ABT-089, have shown cognition-enhancing properties[8]. Several PET imaging agents have also been developed to visualize these receptors in the brain for studying CNS disorders[18].

-

α7 nAChRs: This subtype is critically involved in cognitive processes and the regulation of inflammation. The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," where its activation can suppress pro-inflammatory cytokine release[7]. Modulators of this receptor are therefore being investigated for both neurodegenerative and inflammatory disorders.

The interaction of these analogs can result in different functional outcomes:

-

Agonists: Bind to the receptor and induce a conformational change that opens the ion channel, leading to cation influx and neuronal depolarization[1].

-

Antagonists: Bind to the receptor but do not activate it, thereby blocking the action of endogenous acetylcholine or other agonists[19].

-

Silent Agonists: A fascinating subclass that binds to the receptor and induces a conformational change but does not result in ion channel opening. These compounds can still trigger intracellular signaling pathways, and this mechanism is hypothesized to be responsible for the anti-inflammatory effects of α7 nAChR activation, which are independent of ion flux[7].

Caption: Simplified signaling cascade following nAChR activation.

Multi-Target Activity in Neurodegeneration

For complex multifactorial diseases like Alzheimer's, a single-target approach is often insufficient. Consequently, pyrrolidine-based compounds have been designed as multi-target-directed ligands (MTDLs)[20]. In addition to nAChR modulation, these analogs have been engineered to inhibit other key enzymes involved in Alzheimer's pathology:

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a cornerstone of current Alzheimer's therapy[20].

-

Fatty Acid Amide Hydrolase (FAAH): FAAH degrades endocannabinoids, which play a role in reducing neuroinflammation. Inhibiting FAAH is a novel strategy to confer neuroprotection[20].

Part 3: Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of these analogs is exquisitely sensitive to their molecular architecture. Decades of research have illuminated key SAR trends that guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Pyrrolidine Ring Modifications

The pyrrolidine ring is a critical determinant of receptor interaction. A "methyl scan" of the pyrrolidinium ring of nicotine revealed significant differences in how modifications are tolerated by α7 and α4β2 receptors[17].

-

N-Methylation: The N-methyl group of nicotine is a key feature. Its removal or replacement can drastically alter activity. For instance, the N-methyl analogue of ABT-089 showed a different biological profile compared to the parent compound[8].

-

C2' Position: Methylation at the 2' position was found to uniquely enhance binding and agonist potency at α7 receptors[17]. The stereochemistry at this position is paramount; typically, the (S)-enantiomer is significantly more active.

-

C3', C4', C5' Positions: Methylation at these positions can be used to fine-tune selectivity. For example, 3'- and trans-5'-methylations were better tolerated by α7 than α4β2 receptors, whereas 4'-methylation significantly decreased potency at α7 receptors[17].

Pyridine Ring Modifications

Substitution on the pyridine ring is a primary strategy for optimizing ligand-receptor interactions and modulating properties like lipophilicity and metabolic stability.

-

C5 Position: Probing the steric influence at the C5 position of the pyridine ring has been a fruitful area of research. The introduction of bulky groups like phenyl, substituted phenyl, or heteroaryl moieties resulted in analogs with very high binding affinities (Ki values in the sub-nanomolar range) and a spectrum of functional activities, including both agonists and antagonists[19].

-

C2 and C6 Positions: Substitution at these positions can influence the orientation of the pyridine ring in the binding pocket. For example, the 2-methyl group in ABT-089 is a key feature contributing to its favorable profile[8].

| Modification Site | Structural Change | Observed Effect on nAChR Activity | Reference |

| Pyrrolidine Ring | N-demethylation | Often reduces potency but can alter selectivity. | [8] |

| C2'-methylation | Enhances binding and potency at α7 receptors. | [17] | |

| C4'-methylation | Decreases potency and efficacy, especially at α7. | [17] | |

| trans-5'-methylation | Tolerated well by α7 receptors. | [17] | |

| Pyridine Ring | C5-phenyl/heteroaryl | Yields high-affinity ligands (sub-nM Ki); can produce both agonists and antagonists. | [19] |

| C2-methylation | Key feature for the cognition-enhancing profile of ABT-089. | [8] | |

| Linker | Methoxy Bridge | Common motif in potent 3-pyridyl ether ligands. | [8] |

Part 4: Therapeutic Applications and Future Perspectives

The diverse pharmacology of pyrrolidin-2-ylmethyl pyridine analogs has positioned them as promising candidates for a range of therapeutic areas.

Neurodegenerative and Cognitive Disorders

This is the most extensively studied application. The ability of these compounds to modulate nAChRs makes them attractive for treating the cognitive decline associated with Alzheimer's disease.

-

Cognitive Enhancement: Analogs like ABT-089 have demonstrated positive effects in preclinical models of cognition[8].

-

Disease Modification: By targeting neuroinflammation via α7 nAChRs and acting as MTDLs, newer analogs aim not just for symptomatic relief but to slow disease progression[20][21][22].

Inflammatory Disorders

The discovery of the cholinergic anti-inflammatory pathway has opened a new therapeutic avenue. Selective α7 nAChR modulators, including 2-((pyridin-3-yloxy)methyl)piperazine analogs (a closely related scaffold), have been shown to significantly inhibit cellular infiltration in murine models of allergic lung inflammation, supporting their development for inflammatory diseases[7].

Oncology and Antiviral Applications

The pyrrolidine and pyridine scaffolds are present in numerous approved drugs for cancer and viral infections[3][11][23][24]. Fused pyrrolopyridine systems can mimic the purine ring of ATP and act as kinase inhibitors, a validated strategy in cancer therapy[25]. Additionally, pyrrolidine analogs have been investigated as inhibitors of viral proteases, essential for viral replication, making them potential broad-spectrum antiviral agents[10][26].

Future Perspectives

The journey of pyrrolidin-2-ylmethyl pyridine analogs from nicotine mimics to sophisticated, multi-target therapeutic candidates is a testament to the power of medicinal chemistry. Key future challenges will involve:

-

Improving Subtype Selectivity: Designing ligands that can precisely differentiate between various nAChR subtypes to minimize off-target effects.

-

Optimizing Blood-Brain Barrier Penetration: Fine-tuning physicochemical properties to ensure adequate CNS exposure for neurological targets.

-

Elucidating Novel Mechanisms: Further exploring non-canonical signaling pathways, such as those engaged by silent agonists, to unlock new therapeutic possibilities.

This scaffold's proven track record and chemical tractability ensure that it will remain a central focus of drug discovery efforts for years to come, promising new therapies for some of the most challenging human diseases.

References

-

Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. [Link]

-

Carocci, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]

-

Orazzhanuly, B., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4817. [Link]

-

Wang, Z., et al. (2023). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. RSC Medicinal Chemistry, 14(6), 1109-1115. [Link]

-

Ilies, M. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3299. [Link]

-

Wishka, D. G., et al. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry, 57(10), 4247–4261. [Link]

-

Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]

-

Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(5), 731-754. [Link]

-

Abdrakhmanova, G. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

-

Saliu, F., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(4), 841. [Link]

-

Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]

-

PubChem. (2026). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Chefer, S., et al. (2009). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 52(4), 965-974. [Link]

-

Kasiotis, K. M., et al. (2025). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules, 30(11), 2419. [Link]

-

Abreo, M. A., et al. (1998). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Bioorganic & Medicinal Chemistry Letters, 8(21), 2947-2952. [https://www.semanticscholar.org/paper/Structure-activity-studies-on-2-methyl-3-(2(S)-an-Abreo-Lin/9b5c3e659b95f2d4838f328e351f041d8e137b0d]([Link]

-

Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

-

Uno, H., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-9. [Link]

-

Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

-

Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(5), 731-754. [Link]

-

Uno, H., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-9. [Link]

- Pfizer Inc. (2024). Pyrrolidine Main Protease Inhibitors as Antiviral Agents.

-

Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences, 83(2), 162-185. [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Synthesis of pyrrolidine-fused pyridine derivatives through Co-catalyzed intramolecular cycloaddition of dipropargyl amine-nitriles. Tetrahedron Letters, 59(15), 1461-1464. [Link]

-

Malawska, B., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 45(1), 321-330. [Link]

-

Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 279-291. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(30), 6185-6231. [Link]

-

Abdel-Maksoud, M. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(1), 47-62. [Link]

-

Felix-Shor, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243734. [Link]

-

Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(5), 731-754. [Link]

-

Alizadeh, S. R., & Ebrahimzadeh, M. (2021). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(14), 1851-1871. [Link]

-

Kumar, P., et al. (2013). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 3(37), 16298-16335. [Link]

-

Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini reviews in medicinal chemistry, 21(14), 1851–1871. [Link]

-

Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Medicinal Chemistry Research, 20(7), 982-990. [Link]

Sources

- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. rua.ua.es [rua.ua.es]

- 4. ijpsonline.com [ijpsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advancement in pyrrolidine moiety for the management of cancer: A review [ouci.dntb.gov.ua]

- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 16. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. US20240158368A1 - Pyrrolidine Main Protease Inhibitors as Antiviral Agents - Google Patents [patents.google.com]

Methodological & Application

Application Note: Formulation Strategies for 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine in Animal Studies

Abstract & Scope

This technical guide details the formulation, stability, and handling of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine , a structural analog of nicotinic acetylcholine receptor (nAChR) ligands.[1] Due to the presence of a basic pyrrolidine nitrogen and a pyridine ring, this compound exhibits pH-dependent solubility and oxidative instability similar to nicotine and nornicotine. This document provides standardized protocols for preparing parenteral (IV/IP/SC), oral (PO), and chronic infusion (osmotic minipump) formulations, ensuring bioavailability and experimental reproducibility in rodent models.

Physicochemical Profile & Pre-formulation Logic[1]

To design a robust formulation, one must understand the molecule's behavior in solution. This compound features two nitrogen centers with distinct pKa values.

Structural Analysis[2]

-

Core Scaffold: Pyridine ring linked via a methylene bridge to a pyrrolidine ring.

-

Key Substituent: Methyl group at the 3-position of the pyridine.[1][2][3]

-

Ionization Centers:

Solubility & Stability Challenges

| Property | Characteristic | Formulation Implication |

| Physical State (Free Base) | Likely a viscous oil or low-melting solid.[1] | Difficult to weigh precisely; requires conversion to salt or volumetric handling. |

| Solubility (Free Base) | High in EtOH, DMSO, CHCl3; Low in water. | Requires acidification to form water-soluble salts (HCl, Tartrate).[1] |

| Oxidative Stability | High risk (Pyrrolidine ring).[1] | Mandatory: Nitrogen purging; use of antioxidants (e.g., Ascorbic acid) for long-term storage.[1] |

| Hygroscopicity | Salt forms are likely hygroscopic. | Store in desiccators; equilibrate to room temp before opening. |

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the administration route and study duration.

Figure 1: Decision tree for vehicle selection based on compound form and administration route.[1]

Detailed Experimental Protocols

Protocol A: Preparation of Injectable Solution (IP/SC)

Target: Acute dosing (1–10 mg/kg). Vehicle: 0.9% Saline (pH adjusted).

Scientific Rationale: The free base is lipophilic.[7] Direct addition to saline will result in oil droplets and inconsistent dosing. We must first protonate the pyrrolidine nitrogen to generate the water-soluble hydrochloride or tartrate salt in situ.[1]

Materials:

-

Compound (Free base oil or HCl salt).

-

1.0 N Hydrochloric Acid (HCl) or L-Tartaric Acid.[1]

-

0.9% Sterile Saline.

-

pH Meter (Micro-probe recommended).

-

0.22 µm PES Syringe Filter.

Step-by-Step Procedure:

-

Weighing:

-

If Salt: Weigh the target mass directly.

-

If Free Base: Weigh the oil into a glass vial. Calculate the molar equivalent of acid required (1:1 molar ratio).

-

-

Acidification (In-situ Salt Formation):

-

Add the calculated volume of 1.0 N HCl (or equimolar Tartaric acid dissolved in water) directly to the oil.

-

Vortex vigorously for 30 seconds until a clear homogeneous phase forms.

-

-

Dilution:

-

Add 0.9% Saline to reach ~90% of the final volume.

-

-

pH Adjustment:

-

Check pH. It will likely be acidic (< 4.0).

-

Carefully titrate with 0.1 N NaOH to pH 5.5 – 6.5 .

-

Warning: Do not exceed pH 7.4, as the free base may precipitate out of solution.

-

-

Final Volume & Filtration:

-

Bring to final volume with saline.

-

Filter sterilize using a 0.22 µm PES filter into a sterile crimp-top vial.[1]

-

-

Storage: Use within 24 hours. Keep on ice.

Protocol B: High-Concentration Formulation for Osmotic Minipumps

Target: Chronic infusion (e.g., 7-14 days).[1] Challenge: Preventing precipitation and oxidation inside the pump reservoir at body temperature (37°C).

Materials:

-

Sterile Water for Injection (SWFI).

-

Antioxidant: Ascorbic Acid (Vitamin C).

-

Solubility Enhancer (Optional): 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Step-by-Step Procedure:

-

Vehicle Preparation:

-

Prepare a 1% (w/v) Ascorbic Acid solution in SWFI. This acts as an antioxidant and maintains a low pH to ensure solubility.

-

-

Solubilization:

-

Dissolve the compound in the vehicle.

-

Note: For concentrations >50 mg/mL, add 20% (w/v) HP-β-CD .[1] Cyclodextrins encapsulate the lipophilic pyridine ring, preventing aggregation.

-

-

Incubation Test (Validation):

-

Before filling pumps, place a 100 µL aliquot of the formulation in a microtube at 37°C for 24 hours.

-

Pass Criteria: Solution remains clear with no precipitate.

-

-

Filling:

-

Fill minipumps under sterile conditions. Ensure no air bubbles are trapped.

-

Protocol C: Oral Gavage (PO) Vehicle

Target: Bioavailability studies. Vehicle: 0.5% Methylcellulose (MC) or distilled water (if salt form).[1]

Step-by-Step Procedure:

-

For Salt Forms: Dissolve directly in distilled water.

-

For Free Base:

-

Dissolve the free base in a small volume of Ethanol (max 5% of final volume).

-

Slowly add 0.5% Methylcellulose solution while vortexing.

-

This creates a stable dispersion/emulsion.

-

Taste Masking: If the animal rejects the dose (drooling/spitting), add 1% sucrose or use a sweetener, as pyridine alkaloids are intensely bitter.

-

Quality Control & Validation

Every batch must be validated before animal administration to prevent "formulation failure" (e.g., toxic vehicle effects or under-dosing).[1]

| Test | Method | Acceptance Criteria |

| Visual Inspection | Light box check against black/white background. | Clear, particle-free solution.[1] No oil separation. |

| pH Verification | Micro-pH probe. | pH 5.0 – 6.5 (Parenteral). pH 3.0 – 7.0 (Oral). |

| Concentration Verification | HPLC-UV (254 nm). | ± 10% of target concentration. |

HPLC Method for Verification:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV 260 nm (Pyridine absorption max).[1]

References

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (192), 29–60.

- Context: Establishes the baseline pKa and metabolic instability of pyridine-pyrrolidine alkaloids.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

Context: Supports the use of HP-β-CD for stabilizing high-concentration amine formulations in minipumps.[1]

-

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.

- Context: Authoritative guidelines on pH and volume limits for IP/SC/IV dosing in rodents.

-

Lin, N. H., et al. (1998).[8] Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543.[1][8] Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254.[8]

- Context: Provides specific chemical handling and salt formation strategies for pyrrolidine-pyridine analogs.

Sources

- 1. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 3-1-Methylpyrrolidin-2-Yl-Pyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Buy 3-(3-methylpyrrolidin-3-yl)pyridine | 557076-73-0 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 6. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Dose-response curve generation for 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Application Note: Precision Dose-Response Characterization of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Executive Summary

This Application Note provides a definitive protocol for generating dose-response curves for 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine (CAS 881040-09-1), a structural analog of nicotine and putative ligand for nicotinic acetylcholine receptors (nAChRs). Given the pyridine-pyrrolidine scaffold, this compound likely modulates ionotropic signaling pathways. This guide prioritizes Fluorescent Imaging Plate Reader (FLIPR) Calcium Flux assays for high-throughput curve generation, validated by Automated Patch Clamp (APC) for mechanistic confirmation.

Key Deliverables:

-

Standardized solubilization and serial dilution workflows.

-

Step-by-step FLIPR calcium flux protocol.

-

Automated patch clamp validation parameters.

-

Sigmoidal dose-response analysis using 4-Parameter Logistic (4PL) regression.

Chemical Context & Reagent Preparation

Compound Identity:

-

IUPAC Name: 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

-

Chemical Class: Pyridine-pyrrolidine alkaloid (Nicotinic analog).

-

Target Mechanism: Agonist or Positive Allosteric Modulator (PAM) of nAChRs (likely

or

Solubilization Protocol: The free base is likely an oil/liquid; the salt form (dihydrochloride) is a solid.

-

Stock Solution (100 mM): Dissolve 10 mg of compound in 100% anhydrous DMSO (or water if salt form). Vortex for 30 seconds.

-

Note: Avoid freeze-thaw cycles. Aliquot into single-use vials (20 µL) and store at -80°C.

-

-

Working Solution (Assay Buffer): Dilute stock into HBSS + 20 mM HEPES (pH 7.4) immediately prior to assay.

-

Critical: Keep final DMSO concentration < 0.5% to prevent solvent interference with nAChRs.

-

Table 1: Serial Dilution Scheme (1:3 Dilution Factor)

| Step | Source Conc. | Transfer Vol (µL) | Diluent Vol (µL) | Final Conc. (µM) | Log[M] |

|---|---|---|---|---|---|

| 1 | 10 mM Stock | 10 | 990 (Buffer) | 100.0 | -4.0 |

| 2 | Step 1 | 30 | 60 (Buffer) | 33.3 | -4.48 |

| 3 | Step 2 | 30 | 60 (Buffer) | 11.1 | -4.95 |

| 4 | Step 3 | 30 | 60 (Buffer) | 3.7 | -5.43 |

| 5 | ...repeat... | ... | ... | ... | ... |

| 8 | Step 7 | 30 | 60 (Buffer) | 0.04 | -7.40 |

| Ctrl | DMSO | 0 | 60 (Buffer) | 0.0 | - |

Method A: FLIPR Calcium Flux Assay (High-Throughput)

Rationale: nAChR activation triggers rapid calcium influx. Calcium-sensitive dyes (e.g., Fluo-4 AM) provide a robust fluorescence readout proportional to channel opening.

Workflow Diagram:

Figure 1: FLIPR Calcium Flux experimental workflow for nAChR ligand characterization.

Detailed Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing human

or -

Dye Loading:

-

Remove media. Add 20 µL Fluo-4 AM loading dye prepared in HBSS.

-

Add Probenecid (2.5 mM) to inhibit anion transporters and prevent dye leakage.

-

Incubate 60 min at 37°C, then 15 min at RT to equilibrate.

-

-

Compound Addition:

-

Place compound plate (from Table 1) and Cell plate into FLIPR Tetra/Penta.

-

Settings: Excitation 470-495 nm, Emission 515-575 nm.

-

Kinetics: Read baseline (10s) -> Inject 10 µL compound -> Read response (180s).

-

-

Control: Use Epibatidine (10 µM) as a positive control (Max Response) and Buffer as negative control.

Method B: Automated Patch Clamp (Validation)

Rationale: Calcium flux can yield false positives (e.g., intracellular release). Electrophysiology directly measures ion channel currents, providing the "Gold Standard" validation.

Signaling Pathway Diagram:

Figure 2: Mechanistic pathway of ligand-gated ion channel activation and detection.

Protocol (QPatch/SyncroPatch):

-

Solutions:

-

Intracellular: 140 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2).

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM

, 1 mM

-

-

Voltage Protocol: Hold cells at -70 mV.

-

Application: Apply compound for 2-5 seconds (fast exchange is critical to capture peak current before desensitization).

-

Wash: Wash with buffer for 30s between concentrations.

Data Analysis & Curve Fitting

Step 1: Normalization

Convert Raw Fluorescence Units (RFU) or Current (pA) to % Effect:

-

Signal_Max: Response to 10 µM Epibatidine (or reference agonist).

-

Signal_Min: Buffer response.

Step 2: Regression Model

Fit data to the 4-Parameter Logistic (4PL) Hill Equation using GraphPad Prism or XLfit:

- : Concentration inducing 50% maximal response.

-

Hill Slope: Indicates cooperativity (nAChRs typically have slope > 1).

Acceptance Criteria:

-

Z-Factor: > 0.5 for assay robustness.

- : > 0.95 for curve fit.

-

Replicates: CV < 10% between triplicate wells.

References

-

Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. Link

-

Taly, A., et al. (2009). "Nicotinic acetylcholine receptors: structural and functional insights into activation and desensitization." Biochemical Pharmacology. Link

-

Dunlop, J., et al. (2008). "High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology." Nature Reviews Drug Discovery. Link

-

Williams, D. K., et al. (2011). "Nicotinic Acetylcholine Receptors as Targets for Tobacco Cessation Agents." Annual Reports in Medicinal Chemistry. Link

The Strategic Application of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Neurological Targets

In the landscape of medicinal chemistry, the identification and optimization of chemical scaffolds that confer potent and selective interactions with biological targets are of paramount importance. The 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine moiety has emerged as a significant "privileged scaffold," particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders. Its structural resemblance to the endogenous neurotransmitter acetylcholine, and more specifically to nicotine, has positioned it as a cornerstone for the development of modulators of nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a wide array of physiological processes, including cognitive function, learning, memory, and attention. Consequently, the 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine core offers a versatile platform for fine-tuning pharmacological activity to achieve desired therapeutic outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of the 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine scaffold. We will delve into its synthesis, key derivatization strategies to explore structure-activity relationships (SAR), and its application in the design of selective nAChR ligands. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical and pharmacological principles.

Core Scaffold Synthesis: A Rational and Reproducible Approach

The synthesis of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine can be efficiently achieved through a reductive amination strategy. This widely utilized transformation in medicinal chemistry offers a reliable method for forming the crucial carbon-nitrogen bond that links the pyridine and pyrrolidine rings.[3][4] The proposed protocol is based on well-established procedures for analogous compounds and is designed for high yield and purity.[5]

Protocol 1: Synthesis of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Objective: To synthesize the target scaffold via reductive amination of 3-methyl-2-pyridinecarboxaldehyde and (S)-2-aminomethylpyrrolidine.

Materials:

-

3-Methyl-2-pyridinecarboxaldehyde

-

(S)-2-Aminomethylpyrrolidine

-

Sodium triacetoxyborohydride (STAB) or a suitable alternative reducing agent like 2-picoline borane[6]

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Methanol (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-2-pyridinecarboxaldehyde (1.0 equivalent) and (S)-2-aminomethylpyrrolidine (1.1 equivalents).

-

Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirred solution at room temperature. The portion-wise addition helps to control any potential exotherm.

-